Alpha-2/Alpha-1 Adrenoceptor Selectivity
The target compound demonstrates marked selectivity for alpha-2 adrenergic receptors over alpha-1 receptors. In radioligand displacement assays using rat cortical membranes, the compound inhibited [3H]rauwolscine binding to alpha-2 receptors with a Ki of 6.5 nM and an IC50 of 7 nM. By contrast, inhibition of [3H]prazosin binding to alpha-1 receptors in rat liver required an IC50 of 2,500 nM, yielding an alpha-2/alpha-1 selectivity ratio of approximately 385-fold [1]. This selectivity profile contrasts with the broader adrenergic activity of simpler 1-(2-pyridyl)piperazine derivatives, which function as non-selective alpha-2 adrenoceptor antagonists without comparable selectivity data reported [2].
| Evidence Dimension | Alpha-2/Alpha-1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | Alpha-2 Ki = 6.5 nM; Alpha-1 IC50 = 2,500 nM; Selectivity ratio ≈ 385-fold |
| Comparator Or Baseline | 1-(2-Pyridyl)piperazine: reported as alpha-2 antagonist; no comparable selectivity ratio available |
| Quantified Difference | 385-fold selectivity for alpha-2 over alpha-1 (target compound) |
| Conditions | Rat cortical membranes (alpha-2); rat liver membranes (alpha-1); radioligand displacement assay with [3H]rauwolscine and [3H]prazosin |
Why This Matters
High alpha-2/alpha-1 selectivity is critical for CNS-targeted programs aiming to minimize cardiovascular side effects mediated by alpha-1 receptor activation, making this compound preferable over non-selective piperazine alternatives.
- [1] BindingDB Entry BDBM50226155 / CHEMBL543684. Affinity data for alpha-2 and alpha-1 adrenergic receptors. BindingDB, accessed 2026. View Source
- [2] ChemicalBook. 1-(2-Pyridyl)piperazine: properties, applications and references. CAS 34803-66-2. View Source
